6-Amino-5-methylquinolin-2-ol
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Overview
Description
6-Amino-5-methylquinolin-2-ol is a quinoline derivative with significant importance in various scientific fields. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, materials science, and industrial processes. The compound’s structure consists of a quinoline ring with an amino group at the 6th position and a methyl group at the 5th position, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Quinoline-containing compounds, which include 6-amino-5-methyl-1h-quinolin-2-one, have been reported as potential antitumor agents . They may inhibit tumor growth through various mechanisms, including cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Mode of Action
For instance, they can inhibit tumor growth by inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives have been associated with a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities . These activities suggest that quinoline derivatives may interact with multiple biochemical pathways.
Result of Action
Quinoline derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-methylquinolin-2-ol typically involves the modification of quinoline derivatives. One common method is the nucleophilic substitution reaction, where the amino group is introduced at the 6th position of the quinoline ring. For instance, reacting 6-amino-2-methylquinolin-4-ol with ethyl 2-bromoacetate and nicotinaldehyde can yield the desired compound .
Industrial Production Methods: Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Friedländer synthesis, Skraup synthesis, and Doebner-Miller synthesis. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions, followed by cyclization to form the quinoline ring .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-methylquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
6-Amino-5-methylquinolin-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex quinoline derivatives.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable molecule in biological studies
Comparison with Similar Compounds
- 6-Amino-2-methylquinoline
- 5-Methylquinolin-2-ol
- 6-Aminoquinoline
Comparison: 6-Amino-5-methylquinolin-2-ol is unique due to the presence of both an amino group and a methyl group on the quinoline ring. This structural feature enhances its biological activity and makes it a versatile compound for various applications. Compared to other similar compounds, it exhibits higher antimicrobial and anticancer activities, making it a valuable molecule in medicinal chemistry .
Properties
IUPAC Name |
6-amino-5-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-7-2-5-10(13)12-9(7)4-3-8(6)11/h2-5H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBOFKBEJVHKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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